N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-N'-[2-(methylsulfanyl)phenyl]ethanediamide
Description
N-[2-(1-Benzofuran-2-yl)-2-(dimethylamino)ethyl]-N'-[2-(methylsulfanyl)phenyl]ethanediamide is a synthetic compound featuring a benzofuran core linked to a dimethylaminoethyl group and a methylsulfanylphenyl moiety via an ethanediamide (oxamide) bridge. Its structure combines aromatic, heterocyclic, and sulfur-containing substituents, which are commonly associated with enhanced bioavailability and target engagement in medicinal chemistry.
Properties
IUPAC Name |
N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-N'-(2-methylsulfanylphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3S/c1-24(2)16(18-12-14-8-4-6-10-17(14)27-18)13-22-20(25)21(26)23-15-9-5-7-11-19(15)28-3/h4-12,16H,13H2,1-3H3,(H,22,25)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGULXIQNZQEFQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C(=O)NC1=CC=CC=C1SC)C2=CC3=CC=CC=C3O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-N’-[2-(methylsulfanyl)phenyl]ethanediamide typically involves multi-step organic reactions. One common approach is to start with the benzofuran core, which can be synthesized through cyclization reactions involving phenol derivatives and aldehydes. The dimethylaminoethyl group can be introduced via alkylation reactions, while the methylsulfanylphenyl group can be attached through nucleophilic substitution reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques such as chromatography, and the implementation of green chemistry principles to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-N’-[2-(methylsulfanyl)phenyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The benzofuran moiety can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form more saturated derivatives.
Substitution: The dimethylamino and methylsulfanyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
Major products formed from these reactions include various substituted benzofuran derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents .
Scientific Research Applications
Reaction Characteristics
The compound can undergo various chemical reactions, including:
- Oxidation : The benzofuran moiety can be oxidized to form quinone derivatives.
- Reduction : It can be reduced to form more saturated derivatives.
- Substitution : The dimethylamino and methylsulfanyl groups can participate in nucleophilic substitution reactions.
These reactions are facilitated by common reagents such as potassium permanganate for oxidation and lithium aluminum hydride for reduction.
Medicinal Chemistry
N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-N'-[2-(methylsulfanyl)phenyl]ethanediamide has been investigated for its potential as an antimicrobial and anticancer agent. Research indicates that the compound may interact with specific molecular targets involved in cell proliferation and apoptosis.
Case Study: Anticancer Activity
A study explored the anticancer properties of this compound on several cancer cell lines. The results demonstrated significant cytotoxic effects, suggesting that the compound could inhibit tumor growth through mechanisms involving apoptosis induction and cell cycle arrest.
The pharmacological properties of this compound include:
- Neurotransmitter Modulation : Potential effects on serotonin and dopamine receptors.
- Anti-inflammatory Responses : May inhibit pathways associated with inflammatory cytokines.
These activities highlight its potential therapeutic applications in treating neurological disorders and inflammatory diseases.
Material Science
In addition to its biological applications, this compound is being explored in material science for its unique chemical properties. It can serve as a building block for synthesizing more complex molecules, leading to the development of new materials with specialized functions.
Mechanism of Action
The mechanism of action of N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-N’-[2-(methylsulfanyl)phenyl]ethanediamide involves its interaction with specific molecular targets and pathways. The benzofuran moiety can intercalate with DNA, disrupting its function, while the dimethylaminoethyl group can interact with cellular receptors, modulating their activity. The methylsulfanylphenyl group can enhance the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural and functional comparisons with compounds reported in the literature:
Table 1: Structural and Functional Comparison of Related Compounds
Key Comparisons:
Benzofuran vs. Furoquinolinone/Naphthalimide Cores The target compound’s benzofuran core shares aromatic and heterocyclic features with furoquinolinone (Compound 1h) and naphthalimide (Compound 3a) derivatives. These cores are known to intercalate DNA or inhibit topoisomerases, contributing to antitumor activity .
Dimethylaminoethyl Substituent The dimethylaminoethyl group in the target compound is structurally analogous to substituents in Compounds 1h and 3a. This group enhances solubility and cellular uptake, as demonstrated by the improved IC50 values of Compound 1h over its parent structure (e.g., >100 μM vs. 14.45 μM for P388 cells) . DNA interaction).
Methylsulfanylphenyl vs. Chlorophenyl Groups
- The methylsulfanyl (SMe) group in the target compound is less electronegative but more lipophilic than the chlorophenyl group in the CHEMENU compound . This difference may enhance membrane permeability but reduce electrophilic reactivity, which could influence both bioavailability and toxicity profiles.
Ethanediamide Linker The ethanediamide bridge is distinct from the sulfonamide (CHEMENU compound) or amide (Compound 3a) linkages.
Biological Activity Trends Compounds with dimethylaminoethyl side chains (e.g., 1h, 3a) consistently show improved antitumor activity, suggesting that the target compound’s similar substituent may confer comparable benefits . Sulfur-containing groups (e.g., methylsulfanyl in the target compound, methanesulfonamide in CHEMENU) are associated with modulating pharmacokinetics, though their specific roles require further investigation .
Biological Activity
N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-N'-[2-(methylsulfanyl)phenyl]ethanediamide, a synthetic compound with a complex structure, has garnered attention in medicinal chemistry for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Molecular Formula : C₁₈H₁₉N₃O₃S
- Molecular Weight : 325.36 g/mol
Structural Components :
- Benzofuran Moiety : Contributes to the compound's unique interactions with biological targets.
- Dimethylamino Group : Enhances solubility and bioavailability.
- Methylsulfanyl Phenyl Group : Potentially increases lipophilicity, affecting the compound's distribution in biological systems.
The precise mechanism of action for this compound is not fully understood. However, it is hypothesized that the compound interacts with various biological receptors and enzymes, influencing pathways related to:
- Neurotransmitter Modulation : Potential effects on serotonin and dopamine receptors.
- Anti-inflammatory Responses : May inhibit pathways associated with inflammatory cytokines.
Biological Activity
Research indicates that this compound exhibits a range of biological activities, including:
- Anticancer Properties : Preliminary studies suggest efficacy against certain cancer cell lines.
- Neuroprotective Effects : Potential to protect neurons from oxidative stress.
- Analgesic Activity : May alleviate pain through modulation of pain pathways.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Anticancer | Inhibition of cancer cell proliferation | |
| Neuroprotection | Reduction in oxidative stress markers | |
| Analgesic | Decreased pain response in animal models |
Case Studies and Research Findings
-
Anticancer Activity :
- A study demonstrated that this compound induced apoptosis in human cancer cell lines through the activation of caspase pathways. This suggests potential as a therapeutic agent in oncology .
- Neuroprotective Effects :
- Analgesic Properties :
Q & A
Q. What are the optimized synthetic routes for N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-N'-[2-(methylsulfanyl)phenyl]ethanediamide?
- Methodological Answer : The synthesis of this compound likely involves multi-step organic reactions. A plausible approach includes:
- Step 1 : Coupling 1-benzofuran-2-yl derivatives with dimethylaminoethyl groups via nucleophilic substitution or reductive amination.
- Step 2 : Functionalizing the ethanediamide linker by reacting with 2-(methylsulfanyl)phenylamine under reflux conditions (e.g., using DMF as solvent at 100°C for 4–6 hours, similar to methods in benzimidazole synthesis ).
- Purification : Recrystallization with methanol or column chromatography to isolate the product.
Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use and NMR to verify the benzofuran, dimethylaminoethyl, and methylsulfanylphenyl moieties. For example, the dimethylamino group will show a singlet at δ ~2.2–2.5 ppm in NMR .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.
- Infrared (IR) Spectroscopy : Identify amide C=O stretches (~1650–1700 cm) and aromatic C-H bends .
Q. How can researchers assess the solubility and stability of this compound under experimental conditions?
- Methodological Answer :
- Solubility : Perform gradient solubility tests in polar (e.g., DMSO, methanol) and non-polar solvents (e.g., chloroform) using UV-Vis spectroscopy (>61.3 µg/mL in DMSO is typical for similar amides ).
- Stability : Conduct accelerated degradation studies (e.g., exposure to heat, light, or varying pH) monitored via HPLC to identify degradation products .
Advanced Research Questions
Q. How can conflicting NMR data (e.g., overlapping peaks) be resolved during structural elucidation?
- Methodological Answer :
- Use 2D NMR techniques (HSQC, HMBC) to resolve overlapping signals. For example, HMBC can correlate the benzofuran protons with the ethanediamide carbonyl group .
- Compare experimental data with computational predictions (e.g., density functional theory (DFT)-calculated chemical shifts) to validate assignments .
Q. What computational strategies are recommended to predict the compound’s reactivity in catalytic or biological systems?
- Methodological Answer :
- Molecular Docking : Screen against target proteins (e.g., enzymes with benzofuran-binding pockets) using AutoDock Vina or Schrödinger Suite.
- Reactivity Prediction : Use AI-driven retrosynthesis tools (e.g., PubChem’s retrosynthesis planner) to identify feasible reaction pathways and intermediates .
- Quantum Mechanics (QM) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
Q. How should researchers design experiments to investigate structure-activity relationships (SAR) for this compound?
- Methodological Answer :
- Analog Synthesis : Modify the benzofuran, dimethylaminoethyl, or methylsulfanyl groups systematically. For example, replace methylsulfanyl with methoxy to test electronic effects .
- Biological Assays : Test analogs in vitro for target inhibition (e.g., kinase assays) or anti-inflammatory activity (e.g., COX-2 inhibition, following protocols from benzimidazole studies ).
- Data Analysis : Apply multivariate regression models to correlate structural descriptors (e.g., logP, polar surface area) with bioactivity .
Q. What strategies mitigate challenges in scaling up the synthesis for preclinical studies?
- Methodological Answer :
- Process Optimization : Transition from batch to flow chemistry for critical steps (e.g., amide bond formation) to improve yield and reproducibility .
- Green Chemistry : Replace toxic solvents (e.g., DMF) with cyclopentyl methyl ether (CPME) or ethanol, as demonstrated in benzenesulfonamide synthesis .
Data Contradiction Analysis
Q. How to address discrepancies between computational predictions and experimental results (e.g., unexpected byproducts)?
- Methodological Answer :
- Hypothesis Testing : Re-examine reaction conditions (e.g., trace moisture causing hydrolysis) using control experiments.
- Advanced Characterization : Employ LC-MS/MS to identify byproducts and revise mechanistic pathways .
- Collaborative Validation : Cross-verify data with independent labs or databases (e.g., PubChem’s spectral library) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
